molecular formula C16H24N2O3S B5591925 N-(2,6-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

N-(2,6-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B5591925
M. Wt: 324.4 g/mol
InChI Key: PBYTZOHJDUDZFV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a methanesulfonamide group attached to a piperidine ring and a dimethylphenyl group.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-8-7-9-14(2)16(13)18(22(3,20)21)12-15(19)17-10-5-4-6-11-17/h7-9H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYTZOHJDUDZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)N2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group is introduced via a sulfonation reaction using methanesulfonyl chloride and a suitable base.

    Coupling with the Dimethylphenyl Group: The final step involves coupling the piperidine intermediate with the dimethylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating infections or inflammatory conditions.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting antimicrobial effects. The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

N-(2,6-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is unique due to its specific structural features, such as the presence of a piperidine ring and a dimethylphenyl group. These structural elements may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

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